molecular formula C16H21NO3 B5912258 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B5912258
M. Wt: 275.34 g/mol
InChI Key: IXBUYXRTSDLLTA-UHFFFAOYSA-N
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Description

8-[(Diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a diethylamino-methyl group at position 8, hydroxyl at position 7, and methyl groups at positions 3 and 2. This compound belongs to the chromone family, which is renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For example, similar compounds like 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one (Scheme 3, ) and 7-methoxy-10-methyl-3,4-dihydro-2H-3,6-epoxy[1,5]dioxocino[3,2-g]chromen-8(6H)-one () are prepared using multi-step procedures involving cyclization and functional group modifications.

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-5-17(6-2)9-13-14(18)8-7-12-10(3)11(4)16(19)20-15(12)13/h7-8,18H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBUYXRTSDLLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and diethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then reacts with the coumarin derivative to form the final product .

Chemical Reactions Analysis

8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of chromen-2-one derivatives allows for extensive modifications, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison of 8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one with structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound (Target Compound) 8: (Diethylamino)methyl; 7: -OH; 3,4: -CH₃ C₁₇H₂₃NO₃ 297.37 g/mol Higher lipophilicity due to diethylamino group; moderate solubility in polar solvents .
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one () 8: (Dimethylamino)methyl; 7: -OH; 3: -C₆H₅ C₁₈H₁₇NO₃ 295.33 g/mol Reduced lipophilicity compared to diethylamino analog; enhanced π-π stacking due to phenyl group .
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one () 3: 4-Cl-C₆H₄; 8: (Dimethylamino)methyl; 7: -OH; 2: -CH₃ C₁₉H₁₇ClNO₃ 357.80 g/mol Increased electron-withdrawing effects from Cl; potential enhanced antimicrobial activity .
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () 3: 2-OCH₃-C₆H₄; 2: -CF₃; 8: (Dimethylamino)methyl C₂₀H₁₇F₃NO₄ 392.35 g/mol Trifluoromethyl group improves metabolic stability; methoxy-phenyl enhances solubility .

Computational and Experimental Insights

  • Molecular Docking: Diethylamino-methyl groups in the target compound may occupy larger hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2), as inferred from studies on similar chromones (). Trifluoromethyl groups () exhibit strong van der Waals interactions with ATP-binding sites in kinases, a feature exploitable in drug design .
  • ADMET Predictions: Diethylamino derivatives are predicted to have higher logP values (~3.5) compared to dimethylamino analogs (~2.8), increasing blood-brain barrier permeability but raising hepatotoxicity risks .

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